molecular formula C7H7N3 B083409 1-Methylbenzotriazole CAS No. 13351-73-0

1-Methylbenzotriazole

Cat. No. B083409
Key on ui cas rn: 13351-73-0
M. Wt: 133.15 g/mol
InChI Key: HXQHRUJXQJEGER-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

Benzotriazole free base (from above; 155 mg, 0.36 mmol) in CH2Cl2 (2.5 mL) was treated while stirring with etheral diazomethane (2-10 eq.). After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo and the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3)) to afford (36%; 57 mg) 2-N-methyl benzotriazole derivative (Example 169) and (15%; 24 mg) 3-N-methyl benzotriazole (Example 168).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[N+:10](=[CH2:12])=[N-:11]>C(Cl)Cl>[CH3:12][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1.[CH3:12][N:10]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[N:11]1

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3))

Outcomes

Product
Name
Type
product
Smiles
CN1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles
CN1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06130217

Procedure details

Benzotriazole free base (from above; 155 mg, 0.36 mmol) in CH2Cl2 (2.5 mL) was treated while stirring with etheral diazomethane (2-10 eq.). After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo and the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3)) to afford (36%; 57 mg) 2-N-methyl benzotriazole derivative (Example 169) and (15%; 24 mg) 3-N-methyl benzotriazole (Example 168).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[N+:10](=[CH2:12])=[N-:11]>C(Cl)Cl>[CH3:12][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1.[CH3:12][N:10]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[N:11]1

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3))

Outcomes

Product
Name
Type
product
Smiles
CN1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles
CN1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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